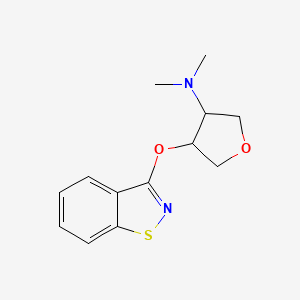

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine

Description

4-(1,2-Benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine is a heterocyclic compound featuring a benzothiazole moiety linked via an ether oxygen to a substituted oxolane (tetrahydrofuran) ring. The oxolane ring is further functionalized with a dimethylamine group at the 3-position.

Properties

IUPAC Name |

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-15(2)10-7-16-8-11(10)17-13-9-5-3-4-6-12(9)18-14-13/h3-6,10-11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCGUKICVXOQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1COCC1OC2=NSC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides. This reaction is often catalyzed by acids or bases and can be carried out under solvent-free conditions to enhance efficiency and yield . For example, the reaction of 2-aminobenzenethiol with acyl chlorides in the presence of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) has been reported to produce high yields of benzothiazole derivatives .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption. The use of recyclable catalysts and solvent-free conditions are common practices in industrial settings to enhance sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine (CAS 94087-29-3)

- Molecular Formula : C₁₃H₁₈N₂OS

- Molecular Weight : 250.36 g/mol

- Key Features :

- Benzothiazole ring linked via an ether oxygen to a propylamine chain.

- Substituents: N,N,2-trimethyl groups on the propylamine.

- Comparison :

- The propylamine chain in this compound contrasts with the oxolane ring in the target molecule.

- The trimethylamine substituents may enhance lipophilicity compared to the dimethylamine group in the target compound.

- Higher molecular weight (250.36 vs. ~265–275 estimated for the target) due to the longer alkyl chain .

rac-(3R,4R)-4-Isothiocyanato-N,N-dimethyloxolan-3-amine

- Molecular Formula: C₇H₉NO₂S

- Molecular Weight : 171.22 g/mol

- Key Features :

- Shares the N,N-dimethyloxolan-3-amine moiety with the target compound.

- Replaces the benzothiazolyloxy group with an isothiocyanate (NCS) functional group.

- Comparison :

N-Methyl-N-[(5-Methyl-3-phenylisoxazol-4-yl)methyl]amine

- Molecular Formula : C₁₂H₁₄N₂O

- Molecular Weight : 202.26 g/mol

- Key Features :

- Isoxazole core with methyl and phenyl substituents.

- Methylamine side chain.

- Comparison: The isoxazole ring (O and N heteroatoms) differs electronically from the sulfur-containing benzothiazole in the target.

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide

- Molecular Formula : C₁₆H₁₄N₂O₃S

- Molecular Weight : 314.36 g/mol

- Key Features :

- Benzothiazole linked via an amide bond to a dimethoxybenzene group.

- Comparison :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| 4-(1,2-Benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine | Estimated: C₁₄H₁₇N₂O₂S | ~275 (estimated) | Benzothiazole, oxolane, dimethylamine | Ether, tertiary amine |

| 3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine | C₁₃H₁₈N₂OS | 250.36 | Benzothiazole, propylamine, trimethyl | Ether, tertiary amine |

| rac-(3R,4R)-4-Isothiocyanato-N,N-dimethyloxolan-3-amine | C₇H₉NO₂S | 171.22 | Oxolane, dimethylamine, isothiocyanate | Isothiocyanate, tertiary amine |

| N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | C₁₂H₁₄N₂O | 202.26 | Isoxazole, phenyl, methylamine | Secondary amine |

| N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide | C₁₆H₁₄N₂O₃S | 314.36 | Benzothiazole, dimethoxybenzene, amide | Amide, ether |

Key Research Findings

Benzothiazole vs.

Ether vs. Amide Linkages : Ether linkages (target, [7]) offer metabolic stability over amides ([6]), which may undergo hydrolysis in vivo.

Amine Substituents : Dimethylamine groups (target, [4]) provide moderate basicity, favoring solubility in physiological pH ranges, whereas trimethylamines ([7]) increase lipophilicity, affecting absorption .

Biological Activity

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 273.34 g/mol

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess antifungal properties against various pathogens. A study demonstrated that compounds similar to this compound were effective against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Antineoplastic Effects

Preliminary studies have shown that the compound may exhibit antineoplastic activity. A related study on benzothiazole derivatives indicated promising results in inhibiting cancer cell proliferation in vitro. The compound demonstrated a dose-dependent reduction in cell viability in various cancer cell lines, including breast and lung cancer models .

The proposed mechanism of action for the biological activity of benzothiazole derivatives includes:

- Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis, these compounds can hinder the replication of pathogens and cancer cells.

- Induction of Apoptosis : Some studies suggest that these compounds may trigger programmed cell death in malignant cells.

Case Study 1: Antifungal Activity

A series of benzothiazole derivatives were synthesized and tested for antifungal activity against Botrytis cinerea. The most potent compound exhibited an antifungal activity comparable to standard treatments, with an IC50 value of 25 µg/mL .

Case Study 2: Anticancer Properties

In a study evaluating the anticancer properties of benzothiazole derivatives, one specific compound showed an IC50 value of 15 µM against human breast cancer cells (MCF-7). This compound was noted for its ability to induce apoptosis through the activation of caspase pathways .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.